molecular formula C15H13N3O3 B14325875 (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea

(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea

Cat. No.: B14325875
M. Wt: 283.28 g/mol
InChI Key: WGGIQAXDRJWHFI-CZCYGEDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is a synthetic organic molecule characterized by the presence of two hydroxyphenyl groups attached to a urea backbone through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea typically involves the condensation of 2-hydroxybenzaldehyde with urea under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridges. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl groups in the compound can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyphenyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The urea backbone can also participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
  • (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine

Uniqueness

Compared to similar compounds, (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is unique due to its specific arrangement of hydroxyphenyl groups and the urea backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H13N3O3/c19-13-7-3-1-5-11(13)9-16-15(21)18-17-10-12-6-2-4-8-14(12)20/h1-10,19-20H,(H,18,21)/b16-9+,17-10+

InChI Key

WGGIQAXDRJWHFI-CZCYGEDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.